2-(Tert-butoxy)-2-phenylacetic acid
Overview
Description
“2-(Tert-butoxy)-2-phenylacetic acid” is a chemical compound likely containing a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a tert-butoxy group (a tert-butyl group bound through an oxygen atom) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, tert-butoxy groups are often introduced into molecules using tert-butyl alcohol or tert-butyl peroxides in the presence of a catalyst .
Scientific Research Applications
Tert-Butyloxycarbonylation Reagent
1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been utilized as a tert-butyloxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids, including 2-(tert-butoxy)-2-phenylacetic acid. This process is notable for its chemoselectivity and high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis and Characterization of Dendrimers
This compound derivatives have been synthesized and characterized in the context of dendritic macromolecules. Phenylacetylene dendrimers terminated with tert-butyl esters were transformed into carboxylic acids through a solid-state thermolytic process. This transformation significantly alters the solubility characteristics of the dendrimers, making them a subject of interest in material science and chemistry (Pesak, Moore, & Wheat, 1997).
Protection of Amino Groups in Pharmaceutical Intermediates
The tert-butyloxycarbonyl (BOC) group, which includes this compound derivatives, has been used for the protection of amino groups in pharmaceutical intermediates. This process is crucial in the synthesis of complex molecules, such as antibiotics, where specific functional groups need to be protected during certain stages of the synthesis (Wang Rong-geng, 2008).
Synthesis of Novel Compounds for Industrial Applications
Compounds derived from this compound have been synthesized for various industrial applications. These include the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives, which have been studied for their structural and optical properties, indicating potential uses in photoelectronic devices (Shafi, Rajesh, & Senthilkumar, 2021).
Mechanism of Action
Target of Action
It’s known that tert-butoxy groups play a significant role in organic chemistry, particularly in the protection and deprotection of functional groups .
Mode of Action
The compound, 2-(Tert-butoxy)-2-phenylacetic acid, likely interacts with its targets through its tert-butoxy group. For instance, tert-butoxy groups have been shown to promote the exocyclic N–C hydrogenolysis of tertiary amines
Biochemical Pathways
The tert-butyl group has been shown to have unique reactivity patterns and implications in biosynthetic and biodegradation pathways . It’s plausible that this compound could affect similar pathways.
Pharmacokinetics
The molecular weight of the compound is 13216 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s tert-butoxy group may play a role in chemical transformations .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which could potentially influence its stability and efficacy under different environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-2-phenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKHPPKPKEHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66667-02-5 | |
Record name | 2-(tert-butoxy)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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